7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
BenchChem offers high-quality 7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-9-17(10-8-16)19-15-20-18-5-4-6-21(27-3)22(18)28-23(26(20)24-19)11-13-25(2)14-12-23/h4-10,20H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFGRVKZTKMKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : It features a spirocyclic framework that includes a pyrazolo and oxazine moiety.
- Functional Groups : The presence of a methoxy group and a p-tolyl group contributes to its chemical reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 7-methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting a potential use in treating bacterial infections .
- Antifungal Properties : Some derivatives have been tested for antifungal activity, indicating that modifications in the structure can enhance this property .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action : Similar compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
- Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting the need for further exploration into their therapeutic applications .
Neuroprotective Effects
Emerging research points to neuroprotective properties associated with compounds in this class:
- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive functions and provide protection against neurodegenerative diseases by modulating neurotransmitter systems .
- Animal Models : Animal studies have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of 7-methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is crucial for exploring its biological activity.
Synthesis Methods
Various synthetic routes have been developed to create this compound and its analogs. Common methods include:
- One-Pot Reactions : Efficient synthesis through one-pot reactions has been documented, allowing for the rapid assembly of complex structures while minimizing by-products .
- Optimization Techniques : Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence yield and purity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituent Effects : The introduction of different substituents on the piperidine or oxazine rings can enhance biological activity. For example, varying the alkyl or aryl groups can lead to improved potency against specific targets .
- Functional Group Modifications : Modifying functional groups such as methoxy or methylsulfonyl can impact solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Basic: What are the established synthetic routes for 7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]?
Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:
Ortho-metalation : Use t-BuLi and LaCl₃·2LiCl for regioselective functionalization of the pyrazolo-oxazine core .
Spirocyclization : React N-Boc-protected piperidin-3-one with the metalated intermediate under controlled conditions to form the spirocyclic framework .
Methoxy Introduction : Methoxylation at position 7 is achieved via nucleophilic substitution using methoxide in methanol under reflux .
Key Data:
- Yield : 45–60% (depending on purification steps) .
- Melting Point : 118–120°C (post-crystallization) .
Basic: How is structural characterization of this spiro compound performed?
Methodological Answer:
Characterization involves:
- 1H/13C NMR : Key peaks include:
- X-ray Crystallography : Confirms spirocyclic geometry and dihedral angles between fused rings .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 434.2, consistent with the molecular formula C₂₄H₂₇N₃O₂ .
Contradiction Note:
Some studies report minor discrepancies in aromatic proton shifts (δ 6.8–7.2 ppm) due to solvent polarity effects; DMSO-d₆ vs. CDCl₃ .
Advanced: How can synthetic yields be optimized for large-scale production without compromising purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : LaCl₃·2LiCl improves metalation efficiency (yield +15%) compared to traditional Li bases .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overmetalation) and enhance reproducibility .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
